Structural Differentiation from the Chlorophenyl Analog SP-5F: Phenyl vs. 4-Chlorophenyl Substituent Impacts Anticonvulsant Potency and GABA Modulation
The target compound carries an unsubstituted 3-phenyl group on the pyridazinone ring, whereas the most potent anticonvulsant analog in the thiazole-pyridazinone amide series (SP-5F) contains a 3-(4-chlorophenyl) substituent and a partially saturated 5,6-dihydropyridazin-1(4H)-yl core [1]. SP-5F demonstrated median effective doses of 24.38 mg/kg (maximal electroshock seizure, MES) and 88.23 mg/kg (subcutaneous pentylenetetrazole, scPTz) in rodent models, accompanied by a significant increase in GABA levels relative to control [1]. The target compound, lacking the 4-chloro substituent and possessing a fully unsaturated pyridazinone ring, is predicted to exhibit altered GABAergic binding based on pharmacophoric modeling requirements identified for this chemotype [1]. While direct anticonvulsant data for the target compound are not publicly available, the clean phenyl scaffold without halogen substitution offers a lower-lipophilicity starting point (predicted clogP ≈ 3.77 vs. estimated >5 for SP-5F) [2] that may improve solubility and metabolic stability profiles in lead optimization programs.
| Evidence Dimension | Anticonvulsant potency and GABA modulation |
|---|---|
| Target Compound Data | No direct anticonvulsant ED50 data available; predicted clogP 3.77, TPSA 68.70 Ų [2] |
| Comparator Or Baseline | SP-5F: ED50 24.38 mg/kg (MES), 88.23 mg/kg (scPTz); significant GABA elevation vs. control; estimated clogP >5 [1] |
| Quantified Difference | ED50 difference cannot be quantified without direct testing; predicted lipophilicity difference ΔclogP ≈ -1.2 to -2.0 units favoring the target compound |
| Conditions | In vivo mouse MES and scPTz seizure models; in silico clogP prediction (XLOGP3 method) |
Why This Matters
The absence of the 4-chloro substituent makes the target compound a cleaner scaffold for probing the fundamental pharmacophore requirements of pyridazinone-thiazole anticonvulsants without confounding halogen effects.
- [1] Siddiqui AA, et al. Bioorg Chem. 2020 Jun;99:103584. View Source
- [2] Sildrug Database. Predicted properties for C15H12N4O2S: clogP 3.77, TPSA 68.70, MW 312.35. https://sildrug.ibb.waw.pl View Source
